molecular formula C13H10FNO2 B6387478 MFCD18317006 CAS No. 1261954-10-2

MFCD18317006

Cat. No.: B6387478
CAS No.: 1261954-10-2
M. Wt: 231.22 g/mol
InChI Key: UIMQFLPMAIJHPJ-UHFFFAOYSA-N
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Description

MFCD18317006 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits a unique structural configuration, featuring bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) functional groups on an aromatic ring. Key physicochemical and pharmacological properties include:

  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug development .
  • Safety Profile: No PAINS (pan-assay interference compounds) or CYP enzyme inhibition alerts, but one Brenk alert (structural risk for toxicity) .

Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.3 hours .

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-11(3-2-4-12(8)14)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQFLPMAIJHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687175
Record name 5-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-10-2
Record name 5-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18317006 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD18317006 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups.

Scientific Research Applications

MFCD18317006 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may be utilized in biochemical assays and studies to understand its interactions with biological molecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action could lead to the development of new drugs or treatments.

    Industry: this compound can be employed in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18317006 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18317006 belongs to the boronic acid family, which is widely used in Suzuki-Miyaura coupling reactions and medicinal chemistry. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic Acid CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Weight 235.27 g/mol 235.27 g/mol (isomer) 201.02 g/mol
Log Po/w (XLOGP3) 2.15 2.15 1.98 (Ali)
Solubility 0.24 mg/mL 0.24 mg/mL 0.687 mg/mL
BBB Permeability Yes Yes Not reported
Synthetic Method Pd-catalyzed cross-coupling Similar Pd catalysis A-FGO catalyst, green chemistry
Similarity Score Reference 0.87 (structural) Functional (catalytic use)

Key Findings:

Structural Analogs :

  • (3-Bromo-5-chlorophenyl)boronic Acid shares the same molecular formula and weight as this compound but differs in substituent positioning. Both exhibit identical log Po/w values and solubility, suggesting similar bioavailability .
  • (6-Bromo-2,3-dichlorophenyl)boronic Acid (similarity score: 0.71) has additional chlorine atoms, reducing BBB permeability due to increased polarity .

Its synthesis employs a reusable A-FGO catalyst under green chemistry conditions, contrasting with this compound’s Pd-dependent method .

Pharmacological Performance: this compound and its structural analogs show superior BBB penetration compared to non-boronic acid compounds like CAS 1761-61-1, which is prioritized for industrial catalysis .

Research Implications and Limitations

  • Advantages of this compound : High BBB permeability and modular synthetic routes make it valuable for CNS drug discovery. Its boronic acid group enables precise targeting in proteolysis-targeting chimeras (PROTACs) .
  • Limitations : Structural alerts for toxicity and moderate solubility may restrict in vivo applications. Alternatives like CAS 1761-61-1 offer greener synthesis but lack BBB activity .
  • Future Directions : Optimizing substituent patterns to reduce toxicity while retaining BBB permeability is critical. Hybrid compounds combining boronic acid and benzimidazole motifs could merge the advantages of both classes .

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